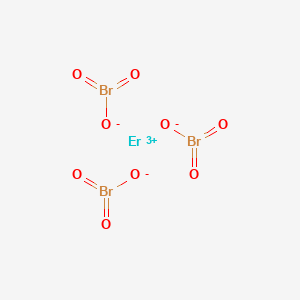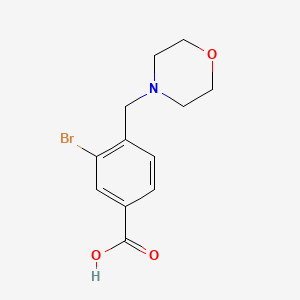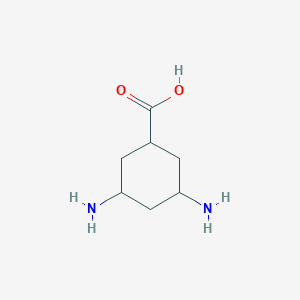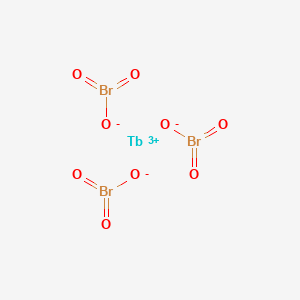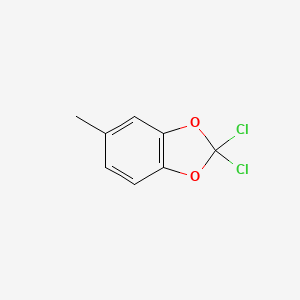
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole
Vue d'ensemble
Description
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole, also known as MDMA, is a psychoactive substance that has gained significant attention due to its potential therapeutic applications in treating mental health disorders. MDMA is a synthetic compound that belongs to the class of amphetamines and is commonly referred to as ecstasy or molly. In recent years, several scientific studies have been conducted to explore the potential benefits of MDMA in treating post-traumatic stress disorder (PTSD) and other mental health conditions.
Applications De Recherche Scientifique
Green Synthesis and Biological Evaluation
A significant application of derivatives related to 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole is in the eco-sustainable synthesis of compounds with potential biological activities. For example, one-pot, microwave-assisted green synthesis methods have been developed for derivatives of 2-phenyl 1,3-benzodioxole, demonstrating significant anticancer, antibacterial, and DNA-binding potential (Gupta et al., 2016). These methods emphasize the need for simple, fast, and effective synthesis approaches that minimize side effects while enhancing activity.
Photocatalytic Synthesis
Photocatalysis represents another area where derivatives of 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole find application. A mild and general method for synthesizing 2-substituted 1,3-benzodioxoles has been reported, leveraging photocatalyzed activation of methylene hydrogen atoms. This method facilitates the synthesis of potentially bioactive compounds without the interference of substituents on the benzene ring, highlighting the versatility and efficiency of photocatalytic processes in organic synthesis (Ravelli et al., 2011).
Synthesis of Medicinal Intermediates
The compound also plays a role in the synthesis of important medicinal intermediates. A study demonstrated the synthesis of 1,3-Benzodioxole, a key intermediate in medicine, from catechol by cyclization with dichloromethane, achieving an overall yield of 57.2%. This process underlines the importance of 1,3-benzodioxole derivatives in the preparation of pharmaceutical intermediates, offering a pathway to structurally complex and biologically important molecules (Yu, 2006).
Biological Activities and Environmental Impact
While focusing on the positive applications, it's also crucial to acknowledge the broader impact of related compounds. For instance, benzotriazole and its derivatives, which share a similar structural motif with 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole, have been studied for their environmental persistence and toxicity. These studies are essential for understanding the ecological footprint of such compounds and ensuring their responsible use and disposal (Pillard et al., 2001).
Propriétés
IUPAC Name |
2,2-dichloro-5-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFSOKIYRLXWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(O2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604981 | |
| Record name | 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-5-methyl-2H-1,3-benzodioxole | |
CAS RN |
68119-28-8 | |
| Record name | 2,2-Dichloro-5-methyl-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



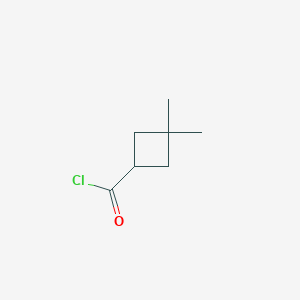



![3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine](/img/structure/B1628668.png)
![4,6-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1628669.png)
